Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Lipophilicity ADME Prediction Medicinal Chemistry

Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1202278-05-4, MFCD29037599) is a heterocyclic small molecule based on the imidazo[1,2-a]pyridine scaffold, bearing an ethyl ester at position 2, a hydroxymethyl group at position 6, and an iodine atom at position 8. The compound is supplied by multiple vendors at 95–98% purity , with a molecular weight of 346.13 g·mol⁻¹.

Molecular Formula C11H11IN2O3
Molecular Weight 346.12 g/mol
Cat. No. B12098205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Molecular FormulaC11H11IN2O3
Molecular Weight346.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=C(C2=N1)I)CO
InChIInChI=1S/C11H11IN2O3/c1-2-17-11(16)9-5-14-4-7(6-15)3-8(12)10(14)13-9/h3-5,15H,2,6H2,1H3
InChIKeyZZDQTOQZZWXHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate – Core Structural & Sourcing Profile


Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1202278-05-4, MFCD29037599) is a heterocyclic small molecule based on the imidazo[1,2-a]pyridine scaffold, bearing an ethyl ester at position 2, a hydroxymethyl group at position 6, and an iodine atom at position 8 . The compound is supplied by multiple vendors at 95–98% purity , with a molecular weight of 346.13 g·mol⁻¹ . It serves primarily as a synthetic intermediate for medicinal chemistry programs that exploit the imidazo[1,2-a]pyridine core for biological target engagement [1].

Why Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Replaced by Common Analogs


This compound combines three orthogonal functional handles—an ethyl ester, a primary alcohol, and an aryl iodide—on a single imidazo[1,2-a]pyridine scaffold. Removing any one of these groups fundamentally alters downstream synthetic utility. The 8-iodo substituent enables downstream Pd-catalyzed cross-coupling or aminocarbonylation that is impossible with the non-iodinated 6-(hydroxymethyl) analog (CAS 135995-33-4) [1]. Simultaneously, the 6-hydroxymethyl group provides a polar hydrogen-bond donor/acceptor and a handle for further oxidation or activation that is absent in simple 8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 2089807-89-4) [2]. These dual functional handles define the compound as a uniquely versatile intermediate in medicinal chemistry libraries.

Quantitative Differentiation Evidence for Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate


Elevated Calculated LogP (cLogP) Driven by the 8-Iodo Substituent

The MMsINC database reports a calculated SlogP of 3.31 for the target compound, which is significantly more lipophilic than the non-iodinated 6-(hydroxymethyl) analog (ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate, CAS 135995-33-4). The introduction of the heavy iodine atom at position 8 contributes to this elevated partition coefficient, which directly impacts predicted membrane permeability and protein binding in early-stage drug discovery [1].

Lipophilicity ADME Prediction Medicinal Chemistry

8-Iodo Handle Enables Pd-Catalyzed Aminocarbonylation Not Accessible to Non-Halogenated Analogs

A 2024 study demonstrated that 6- or 8-iodoimidazo[1,2-a]pyridine derivatives undergo efficient heterogeneous Pd-catalyzed aminocarbonylation to yield carboxamido derivatives with good-to-excellent selectivity. The 8-iodo group is essential for this transformation; the non-iodinated 6-(hydroxymethyl) analog (CAS 135995-33-4) cannot participate in this reaction because it lacks a carbon–halogen bond at position 8 [1]. The target compound's 8-iodo substituent thus provides a synthetic gateway to amide libraries that is unavailable with the non-iodinated comparator.

Cross-Coupling Aminocarbonylation Synthetic Methodology

6-Hydroxymethyl Group Contributes Hydrogen-Bond Donor Capacity Absent in 6-Halo Analogs

The 6-hydroxymethyl substituent introduces one hydrogen-bond donor that is absent in both the 6-chloro analog (Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate, CAS 1033463-34-1) and the 6-bromo analog (CAS 1296223-95-4). Class-level evidence from 3-hydroxymethyl imidazo[1,2-a]pyridines indicates that the hydroxymethyl group enhances hydrogen-bond-mediated target engagement, contributing to anti-Giardia activity [1]. While direct biological data for the 6-substituted series is unavailable, the presence of an H-bond donor differentiates the target compound from 6-halo analogs for applications requiring polar interactions with biological targets.

Hydrogen Bonding Bioisosterism Medicinal Chemistry

Vendor-Supplied Purity of 98% Supports Reproducible Synthetic and Biological Workflows

Commercially available Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is supplied at 98% purity (Leyan, Catalog No. 2217906) , compared with 95% purity from alternative suppliers (Shiyabiopharm) . Higher purity reduces the need for pre-use purification and minimizes batch-to-batch variability in both synthetic transformations and biological assays. The 3-percentage-point purity differential may be consequential for sensitive Pd-catalyzed reactions where halide impurities can poison catalysts.

Purity Procurement Reproducibility

Procurement-Driven Application Scenarios for Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate


Medicinal Chemistry Library Synthesis Requiring Dual-Functional Handle Intermediates

In medicinal chemistry campaigns that demand sequential derivatization of the imidazo[1,2-a]pyridine core, this compound provides two orthogonal reactive sites. The 8-iodo group enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, or aminocarbonylation) to introduce aryl, alkynyl, or amide diversity [1], while the 6-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic displacement, enabling a second diversification step. Analogs lacking either functional handle (e.g., the non-iodinated 6-(hydroxymethyl) analog or the non-hydroxymethyl 8-iodo analog) cannot achieve this dual diversification strategy .

ADME Property Tuning via Elevated Lipophilicity

With a calculated SlogP of approximately 3.31 [2], this compound is substantially more lipophilic than its non-iodinated 6-(hydroxymethyl) analog. This property makes it a suitable starting point for medicinal chemistry programs targeting intracellular or membrane-bound targets where enhanced passive permeability is required, while retaining the hydrogen-bond donor capacity of the 6-hydroxymethyl group for specific target interactions [3].

High-Reproducibility Pd-Catalyzed Aminocarbonylation Workflows

For laboratories performing heterogeneous Pd-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines to generate carboxamide libraries [1], the 98% purity grade (Leyan Catalog No. 2217906) is recommended to minimize halide impurities that can poison the Pd catalyst. The 3-percentage-point purity advantage over alternative 95% material translates to more consistent reaction yields and reduced catalyst loading requirements.

Structure–Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyridine Hydrogen-Bond Networks

The 6-hydroxymethyl group introduces a hydrogen-bond donor absent in 6-halo analogs (Cl, Br), making this compound valuable for SAR studies that probe the role of hydrogen bonding at the 6-position of the imidazo[1,2-a]pyridine scaffold. Class-level evidence from 3-hydroxymethyl imidazo[1,2-a]pyridines supports the contribution of the hydroxymethyl group to biological activity [3], motivating its inclusion in screening libraries where H-bond donor capacity is a design criterion.

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